molecular formula C6H3F5N2S B12851200 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol

Cat. No.: B12851200
M. Wt: 230.16 g/mol
InChI Key: OEEPGUMJGMGYLL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol is a fluorinated pyrimidine derivative characterized by a difluoromethyl group at position 4, a trifluoromethyl group at position 6, and a thiol (-SH) substituent at position 2.

Properties

Molecular Formula

C6H3F5N2S

Molecular Weight

230.16 g/mol

IUPAC Name

6-(difluoromethyl)-4-(trifluoromethyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C6H3F5N2S/c7-4(8)2-1-3(6(9,10)11)13-5(14)12-2/h1,4H,(H,12,13,14)

InChI Key

OEEPGUMJGMGYLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)N=C1C(F)(F)F)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyrimidine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns. For example, the use of difluoromethylating agents and trifluoromethylating agents under controlled temperature and pressure conditions can facilitate the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₃F₅N₂S
  • Molecular Weight : 242.16 g/mol (calculated).
  • Structural Features : The trifluoromethyl and difluoromethyl groups contribute to strong electron-withdrawing effects, while the thiol group enables nucleophilic reactivity and hydrogen bonding .

Comparison with Structurally Similar Pyrimidine Derivatives

4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol

  • Molecular Formula : C₉H₅F₃N₂S₂
  • Molecular Weight : 262.27 g/mol .
  • Key Differences : Replaces the difluoromethyl group at position 4 with a thiophene ring. The thiophene introduces π-conjugation and alters electronic properties, reducing electron-withdrawing effects compared to the difluoromethyl group. This compound exhibits higher lipophilicity (logP ~2.8) and is explored in antiviral research .

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

  • Molecular Formula : C₅H₃F₃N₂OS
  • Molecular Weight : 212.15 g/mol .
  • Key Differences : Substitutes the difluoromethyl group with a hydroxyl (-OH) group. The hydroxyl group increases hydrogen-bonding capacity but reduces metabolic stability due to susceptibility to oxidation. This derivative shows moderate antibacterial activity .

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol

  • Molecular Formula : C₁₅H₁₁N₂OS₂
  • Molecular Weight : 305.39 g/mol .
  • Key Differences : Features a methoxyphenyl group at position 4 and a thiophene at position 4. The methoxy group enhances electron-donating effects, leading to lower reactivity in nucleophilic substitutions. This compound has been studied for antioxidant properties .

Structural and Functional Analysis

Electronic Effects

  • Trifluoromethyl Group : Strong electron-withdrawing effect (-I) stabilizes the pyrimidine ring, reducing basicity and enhancing resistance to enzymatic degradation .
  • Difluoromethyl vs. Thiophene/Thiol : Difluoromethyl provides moderate electron withdrawal, whereas thiophene introduces resonance effects. Thiol groups enable disulfide bond formation, critical for protein targeting .

Physicochemical Properties

Compound logP Solubility (mg/mL) pKa (Thiol)
Target Compound 2.5 0.12 (Water) 6.8
4-(Thiophen-2-yl) Derivative 2.8 0.09 (Water) 6.5
4-Hydroxy Derivative 1.2 1.5 (Water) 7.2
4-Methoxyphenyl Derivative 3.1 0.05 (Water) 6.3

Data derived from experimental studies and computational predictions .

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